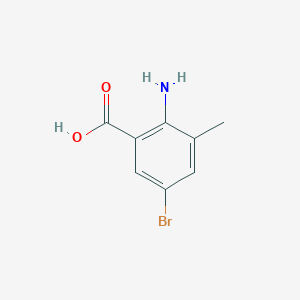

2-Amino-5-bromo-3-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLPKYJTGUCBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474402 | |

| Record name | 2-amino-5-bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206548-13-2 | |

| Record name | 2-amino-5-bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-5-bromo-3-methylbenzoic acid physical and chemical properties

An In-Depth Technical Guide to 2-Amino-5-bromo-3-methylbenzoic Acid

Introduction

This compound, identified by the CAS Number 206548-13-2, is a substituted aromatic carboxylic acid of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry.[1][2] Its molecular structure incorporates three key functional groups on a benzene ring: an amino group, a bromine atom, and a carboxylic acid. This unique arrangement makes it a versatile and valuable building block for the synthesis of more complex molecules, including novel pharmaceutical intermediates and fine chemicals.[3] This guide provides a comprehensive overview of its physical and chemical properties, established synthetic protocols, reactivity, and handling procedures, designed for researchers and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in experimental settings. This compound is typically a colorless to pink solid, and its properties are well-documented.[3][4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 206548-13-2 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1][5] |

| Molecular Weight | 230.06 g/mol | [1][5] |

| Appearance | Pink or Colorless Solid | [3][4] |

| Melting Point | 236-238 °C | [2][3][5] |

| Boiling Point | 347.9 °C (Predicted) | [2][5] |

| Density | 1.7 g/cm³ (Predicted) | [5] |

| Flash Point | 164.2 °C (Predicted) |[5] |

Caption: Chemical Structure of this compound.

Synthesis and Purification

The most common and well-documented synthesis of this compound involves the electrophilic bromination of its precursor, 2-amino-3-methylbenzoic acid.[2][4] Several methods exist, with the choice of brominating agent and solvent system being key variables. A highly effective and frequently cited method utilizes hydrobromic acid in dimethyl sulfoxide (DMSO).[2][4]

Synthetic Workflow: Bromination of 2-amino-3-methylbenzoic acid

The general workflow involves the direct bromination of the activated aromatic ring. The amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. In this case, the para position relative to the amino group is targeted.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via HBr/DMSO Method

This protocol is adapted from established literature procedures.[2][4]

-

Dissolution: In a suitable reaction vessel, dissolve 2-amino-3-methylbenzoic acid (10.0 g, 66 mmol) in dimethyl sulfoxide (DMSO).

-

Addition of Reagent: To the solution, add 48% aqueous hydrogen bromide (18.0 mL).

-

Reaction: Stir the reaction mixture at room temperature overnight. A precipitate may form during this time.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutralized.

-

Precipitation: Continue stirring the neutralized mixture overnight to ensure complete precipitation of the product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Drying: Dry the collected solid under vacuum to yield this compound. This process typically results in a high yield (around 85%) of the product as a pink solid.[2][4]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. Understanding these reactive sites is key to its application as a molecular scaffold.

-

Amino Group (-NH₂): As a primary aromatic amine, this group can undergo diazotization upon treatment with nitrous acid (HNO₂) to form a highly versatile diazonium salt.[6] This intermediate can then be subjected to a wide range of Sandmeyer-type reactions to introduce functionalities such as -Cl, -CN, -OH, and -H.

-

Carboxylic Acid Group (-COOH): This group can undergo standard carboxylic acid reactions, including esterification (reaction with an alcohol under acidic conditions) and amidation (reaction with an amine, often requiring an activating agent).

-

Bromo Group (-Br): The bromine atom on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions.

Caption: Key reactive sites on the this compound molecule.

Spectroscopic Profile

Structural confirmation of this compound is typically achieved through spectroscopic methods.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group. A reported spectrum shows the following key shifts: ¹H NMR (500 MHz, DMSO-d₆): δ 7.69 (d, J = 1.0 Hz, 1H), 7.33 (d, J = 1.0 Hz, 1H), 2.10 (s, 3H).[4] The two doublets correspond to the two non-equivalent aromatic protons, while the singlet at 2.10 ppm corresponds to the three protons of the methyl group.

-

Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound. Electrospray ionization (ESI) typically shows a peak corresponding to the protonated molecule [M+H]⁺ at m/z 231.[4] The isotopic pattern of this peak, showing two signals of nearly equal intensity separated by 2 m/z units, would be characteristic of a molecule containing one bromine atom.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in laboratory synthesis.[3]

-

Pharmaceutical R&D: Its structure makes it a valuable starting material for creating libraries of novel compounds for drug discovery. Substituted benzoic acids are crucial scaffolds for developing inhibitors of various biological targets. While specific applications for this isomer are proprietary or in early-stage research, related isomers are investigated for developing treatments for inflammatory diseases and cancer.[6][7]

-

Organic Synthesis: As a versatile building block, it enables the construction of complex molecular architectures, including heterocyclic systems that are prevalent in many biologically active compounds.[3]

-

Materials Science: Related aromatic compounds are explored for their potential in developing new materials for organic electronics and photonic devices, suggesting a potential, though less explored, avenue for this molecule.[7]

Safety and Handling

While comprehensive toxicity data for this specific compound is limited, it should be handled with the standard precautions for laboratory chemicals.[8] Data from structurally related compounds suggests it may cause skin, eye, and respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8]

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]

-

First-Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water and seek medical attention.[8]

-

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[10]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its trifunctional nature. The presence of an amine, a carboxylic acid, and a bromine atom on a single scaffold provides chemists with multiple handles for molecular elaboration. Its straightforward synthesis and versatile reactivity make it a cornerstone for creating diverse and complex molecules, particularly for applications in pharmaceutical research and development. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research setting.

References

- ChemBK. (2024). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID.

- MySkinRecipes. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on this compound.

Sources

- 1. This compound | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 206548-13-2 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 2-Amino-3-bromo-5-methylbenzoic acid [myskinrecipes.com]

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-bromo-3-methylbenzoic Acid

Introduction

2-Amino-5-bromo-3-methylbenzoic acid, a substituted anthranilic acid derivative, serves as a pivotal building block in the landscape of modern chemical research and development. Its unique trifunctional arrangement—comprising an amine, a bromine atom, and a carboxylic acid on a toluene backbone—renders it a highly versatile intermediate. This guide provides a comprehensive technical overview of the primary synthetic pathways to this valuable compound, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development and materials science. The methodologies detailed herein are presented with a focus on experimental causality, procedural robustness, and comparative analysis to aid in the selection of the most suitable route for a given application.

Core Synthesis Strategy: Electrophilic Aromatic Substitution

The most direct and widely employed strategy for the synthesis of this compound is the electrophilic aromatic bromination of its readily available precursor, 2-amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid). The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a potent activating group and is ortho-, para-directing. The carboxylic acid (-COOH) and methyl (-CH₃) groups are weaker directors. Consequently, the incoming electrophilic bromine is predominantly directed to the position para to the strongly activating amino group, which is the C5 position, leading to the desired product.

Two principal methods for this transformation have been established, differing primarily in the choice of brominating agent and solvent system.

Route 1: Bromination using N-Bromosuccinimide (NBS) in Dimethylformamide (DMF)

This method is a widely adopted procedure due to its mild reaction conditions and high yields. N-Bromosuccinimide serves as a convenient and safer source of electrophilic bromine compared to liquid bromine.

Mechanism Insight: In a polar aprotic solvent like DMF, NBS is polarized, facilitating the generation of a Br⁺ electrophile. The lone pair of the nitrogen in the amino group of 2-amino-3-methylbenzoic acid donates electron density to the aromatic ring, activating it for electrophilic attack. The attack occurs preferentially at the C5 position due to the strong para-directing influence of the amino group and minimal steric hindrance. A subsequent deprotonation of the resulting sigma complex restores aromaticity and yields the final product.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-methylbenzoic acid (e.g., 500 mg, 3.31 mmol) in anhydrous N,N-dimethylformamide (DMF) (e.g., 33 mL).

-

Addition of NBS: To the stirred solution at room temperature (20°C), add N-Bromosuccinimide (NBS) (e.g., 618 mg, 3.47 mmol, 1.05 equivalents) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water (e.g., 50 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (e.g., 3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]

Caption: Workflow for the synthesis of this compound using NBS/DMF.

Route 2: Bromination using Aqueous Hydrogen Bromide (HBr) in Dimethyl Sulfoxide (DMSO)

This alternative protocol employs a strong acid, hydrobromic acid, in the polar aprotic solvent DMSO. It offers a high-yielding pathway and avoids the use of a solid brominating agent.

Mechanism Insight: In this method, it is believed that HBr in DMSO generates the electrophilic bromine species. The reaction proceeds via a similar electrophilic aromatic substitution mechanism as the NBS route, with the amino group directing the substitution to the para position. The use of a strong acid can also protonate the amino group, which would deactivate the ring. However, the equilibrium lies in favor of the free amine, which is sufficiently reactive to undergo bromination.

Experimental Protocol:

-

Dissolution: Dissolve 2-amino-3-methylbenzoic acid (e.g., 10.0 g, 66 mmol) in Dimethyl Sulfoxide (DMSO) in a suitable reaction vessel.

-

Addition of HBr: To the solution, add 48% aqueous hydrogen bromide solution (e.g., 18.0 mL).

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Quenching: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic and precipitation of the product is complete.

-

Isolation: Stir the resulting mixture overnight to ensure complete precipitation. Collect the precipitate by filtration.

-

Drying: Dry the collected solid under vacuum to afford this compound.[1]

Caption: Workflow for the synthesis of this compound using HBr/DMSO.

Alternative Synthesis Strategy: Oxidative Cleavage of a Bicyclic Precursor

An alternative, multi-step approach involves the synthesis of a substituted isatin (an indole-2,3-dione) followed by its oxidative ring-opening to yield the desired anthranilic acid. This route offers a different strategic approach, building the substitution pattern on the ring before forming the final product.

Route 3: Oxidative Cleavage of 5-bromo-7-methylindoline-2,3-dione

This method involves the preparation of 5-bromo-7-methylisatin, which is then subjected to oxidative cleavage using hydrogen peroxide in a basic solution.

Mechanism Insight: The reaction proceeds via the nucleophilic attack of a hydroperoxide anion (formed from H₂O₂ and NaOH) on the C2 carbonyl of the isatin. This is followed by a rearrangement and cleavage of the C2-C3 bond, ultimately leading to the formation of the corresponding anthranilic acid after acidification. This method is particularly useful when the desired substitution pattern is more easily accessible on the isatin precursor.

Experimental Protocol (Two Stages):

Stage 1: Synthesis of 5-bromo-7-methylisatin (via Sandmeyer Isatin Synthesis)

-

Precursor: Start with 4-bromo-2-methylaniline.

-

Isonitrosoacetanilide formation: React 4-bromo-2-methylaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form the corresponding isonitrosoacetanilide.

-

Cyclization: Treat the isonitrosoacetanilide with a strong acid, such as concentrated sulfuric acid, to induce intramolecular electrophilic cyclization, yielding 5-bromo-7-methylisatin.

Stage 2: Oxidative Cleavage to this compound

-

Dissolution: In a reaction vessel, dissolve 5-bromo-7-methylindoline-2,3-dione (e.g., 8 g, 33 mmol) in an aqueous solution of sodium hydroxide.

-

Oxidation: Cool the solution to 0°C and slowly add a solution of 30% hydrogen peroxide.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Acidification: Quench the reaction by acidifying with an acid (e.g., glacial acetic acid) to precipitate the product.

-

Isolation and Drying: Collect the precipitate by filtration and dry under vacuum to obtain this compound.

Caption: Multi-step synthesis of this compound via an isatin intermediate.

Comparative Analysis of Synthesis Routes

| Parameter | Route 1: NBS/DMF | Route 2: HBr/DMSO | Route 3: Oxidative Cleavage |

| Starting Material | 2-amino-3-methylbenzoic acid | 2-amino-3-methylbenzoic acid | 4-bromo-2-methylaniline |

| Number of Steps | 1 | 1 | 2+ |

| Reported Yield | High (often quantitative)[1] | High (around 85%)[1] | Good to high, but multi-step |

| Reaction Conditions | Mild (room temperature) | Mild (room temperature) | Varied (acidic cyclization, basic oxidation) |

| Reagent Handling | NBS is a solid, easy to handle | 48% HBr is corrosive | Involves strong acids and peroxide |

| Scalability | Readily scalable | Readily scalable | More complex to scale due to multiple steps |

| Key Advantages | High yield, simple procedure | High yield, avoids solid brominating agent | Provides an alternative when direct bromination is problematic |

| Key Disadvantages | Use of DMF (high boiling point) | Use of corrosive HBr and DMSO | Longer synthesis, requires specific precursor |

Discussion on Purity, Side Products, and Purification

The primary challenge in the direct bromination routes (1 and 2) is the potential for the formation of isomeric byproducts. Although the C5 position is strongly favored, minor amounts of other brominated isomers could be formed. Over-bromination to yield dibromo species is also a possibility if the reaction conditions are not carefully controlled.

Purification Strategy:

The crude product obtained from these reactions is typically a solid. The primary method for purification is recrystallization .

-

Solvent Selection: A suitable solvent system for recrystallization would be one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures. Common solvents for recrystallizing substituted benzoic acids include ethanol, methanol, or mixtures of organic solvents with water.

-

Procedure: The crude solid is dissolved in a minimum amount of hot solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals of this compound, leaving impurities in the mother liquor. The purified crystals can then be isolated by vacuum filtration.

-

Acid-Base Extraction: An alternative or complementary purification technique is acid-base extraction. The carboxylic acid group allows the product to be dissolved in a weak aqueous base (like sodium bicarbonate solution) and extracted away from non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified benzoic acid.

Safety and Handling

-

N-Bromosuccinimide (NBS): NBS is an irritant and an oxidizer. It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust.

-

Hydrogen Bromide (HBr): 48% aqueous HBr is highly corrosive and can cause severe skin and respiratory tract burns. All handling must be performed in a fume hood with appropriate PPE.

-

Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are high-boiling point organic solvents. Avoid inhalation of vapors and skin contact.

-

Hydrogen Peroxide (H₂O₂): Concentrated solutions of hydrogen peroxide are strong oxidizers and can be corrosive. Handle with care and appropriate PPE.

Conclusion

References

Sources

The Definitive Guide to the Structural Elucidation of 2-Amino-5-bromo-3-methylbenzoic Acid

A Senior Application Scientist's Perspective on Synthesis, Spectroscopic Analysis, and Mechanistic Insight

Introduction

2-Amino-5-bromo-3-methylbenzoic acid is a substituted aromatic carboxylic acid with significant potential as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility in drug discovery, particularly in the development of treatments for inflammatory diseases and cancer, underscores the critical importance of unambiguous structural verification. This technical guide provides a comprehensive, in-depth analysis of the methodologies employed in the structural elucidation of this compound, grounded in practical, field-proven insights. We will explore the synthetic pathway, delve into the interpretation of key spectroscopic data, and provide detailed experimental protocols, offering a complete framework for researchers, scientists, and professionals in drug development.

The molecular structure of this compound, with the IUPAC name also being this compound, is foundational to its chemical reactivity and biological applications.[1][2] This guide will systematically deconstruct the evidence supporting this structure, emphasizing the "why" behind experimental choices to ensure a self-validating and trustworthy analytical workflow.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount before embarking on its structural elucidation. These properties not only inform handling and storage but also provide preliminary clues to its identity.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Melting Point | 204-208 °C | |

| Appearance | White to light brown powder | |

| Solubility | Soluble in ethanol, ethers, and chlorinated hydrocarbons; insoluble in water |

Strategic Synthesis: Electrophilic Aromatic Substitution

The most common and efficient synthesis of this compound is achieved through the electrophilic aromatic bromination of 3-methylanthranilic acid (2-amino-3-methylbenzoic acid).[1] This reaction is a cornerstone of organic synthesis, and understanding the underlying mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The amino (-NH₂) and methyl (-CH₃) groups of the starting material are ortho, para-directing activators, while the carboxylic acid (-COOH) group is a meta-directing deactivator. The powerful activating and directing effect of the amino group dominates, primarily directing the incoming electrophile (bromine) to the positions ortho and para to it. The position para to the amino group is the most sterically accessible and electronically favored, leading to the selective formation of the 5-bromo isomer.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol details a reliable method for the synthesis of this compound.

Materials:

-

2-amino-3-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-amino-3-methylbenzoic acid (500 mg, 3.31 mmol) in DMF (33 mL), add N-bromosuccinimide (618 mg, 3.47 mmol).[1]

-

Stir the reaction mixture at room temperature for 1 hour.[1]

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).[1]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[1]

-

Filter and concentrate the solution under vacuum to yield the product.[1]

Spectroscopic Elucidation: A Multi-faceted Approach

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture.

Caption: Integrated spectroscopic workflow for structural confirmation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum provides clear evidence for the substitution pattern on the aromatic ring.

Expected ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift. |

| 7.69 | Doublet (d) | 1H | H-6 | The proton ortho to the bromine and meta to the amino group is deshielded. The small coupling constant (J ≈ 1.0 Hz) indicates meta-coupling to H-4. |

| 7.33 | Doublet (d) | 1H | H-4 | This proton is ortho to the amino group and meta to the bromine. The small coupling constant (J ≈ 1.0 Hz) indicates meta-coupling to H-6. |

| ~5.0 | Singlet, broad | 2H | -NH₂ | The protons of the amino group often appear as a broad singlet. |

| 2.10 | Singlet (s) | 3H | -CH₃ | The methyl group protons are a singlet as there are no adjacent protons to couple with. |

Note: The chemical shifts for the -COOH and -NH₂ protons can vary depending on the solvent and concentration.

The presence of two doublets in the aromatic region, each with a small meta-coupling constant, is a key indicator of a 1,2,3,5-tetrasubstituted benzene ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment.

Predicted ¹³C NMR Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~148 | C-2 | The carbon attached to the electron-donating amino group is deshielded. |

| ~138 | C-5 | The carbon attached to the bromine atom is deshielded. |

| ~135 | C-6 | Aromatic CH carbon. |

| ~125 | C-4 | Aromatic CH carbon. |

| ~120 | C-3 | The carbon attached to the methyl group. |

| ~115 | C-1 | The carbon attached to the carboxylic acid group. |

| ~20 | -CH₃ | The methyl carbon is in the typical aliphatic region. |

The presence of eight distinct carbon signals in the ¹³C NMR spectrum would be consistent with the proposed structure. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm.[3]

FTIR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3300 | N-H stretch | Amino (-NH₂) |

| 3300-2500 | O-H stretch, broad | Carboxylic acid (-COOH) |

| ~1700 | C=O stretch | Carboxylic acid (-COOH) |

| ~1600 | C=C stretch | Aromatic ring |

| ~1300 | C-N stretch | Amino (-NH₂) |

| ~1250 | C-O stretch | Carboxylic acid (-COOH) |

| ~800-900 | C-H out-of-plane bend | Aromatic ring |

| ~600-700 | C-Br stretch | Bromo group |

The broad O-H stretch of the carboxylic acid is a particularly characteristic feature, often overlapping with the C-H stretching vibrations.[4]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 229 and 231 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

High-Resolution Mass: The calculated exact mass of C₈H₈⁷⁹BrNO₂ is 228.9738 Da.[1] HRMS would confirm this elemental composition.

-

Key Fragmentation Pathways:

-

Loss of H₂O: A peak at M-18, resulting from the loss of a water molecule from the carboxylic acid and amino groups.

-

Loss of -OH: A peak at M-17, corresponding to the loss of the hydroxyl radical from the carboxylic acid group.

-

Loss of -COOH: A peak at M-45, due to the cleavage of the carboxylic acid group.

-

Loss of Br: A peak at M-79/81, indicating the loss of the bromine atom.

-

The characteristic isotopic pattern of bromine is a definitive piece of evidence in the mass spectrum.

Conclusion

The structural elucidation of this compound is a systematic process that integrates synthetic chemistry with a suite of powerful spectroscopic techniques. The regioselective synthesis via electrophilic aromatic substitution provides a logical starting point, while detailed analysis of ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry data provides irrefutable, interlocking evidence for the final structure. This guide has outlined the key experimental protocols and the rationale behind the interpretation of the resulting data, providing a robust framework for the confident characterization of this important synthetic intermediate. The convergence of these multiple analytical techniques ensures the trustworthiness and scientific integrity of the structural assignment, which is paramount for its application in research and development.

References

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- PubChem. (n.d.). This compound.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to 2-Amino-5-bromo-3-methylbenzoic Acid (CAS 206548-13-2): A Keystone Intermediate in Agrochemical and Pharmaceutical Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern chemical synthesis, the strategic value of an intermediate is measured by its versatility, reactivity, and the ultimate impact of the molecules it helps create. 2-Amino-5-bromo-3-methylbenzoic acid, identified by CAS number 206548-13-2, has emerged as a pivotal building block in both the agrochemical and pharmaceutical industries.[1][2] This substituted anthranilic acid derivative, with its strategically placed functional groups—an amine, a carboxylic acid, and a bromine atom—offers a rich platform for molecular elaboration.[3][4]

This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of properties to offer a cohesive narrative on its synthesis, chemical behavior, and critical applications. We will dissect its role in the creation of advanced diamide insecticides and potent anti-cancer agents, providing field-proven insights into the causality behind its synthetic utility. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their own discovery programs.

Physicochemical and Spectroscopic Profile

The reliable application of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. This compound is typically a colorless to pink or light brown solid, a physical characteristic that can be influenced by the purity of the sample.[1][5] Its structural features impart a predictable set of properties that are essential for designing reaction conditions and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 206548-13-2 | [6] |

| Molecular Formula | C₈H₈BrNO₂ | [4] |

| Molecular Weight | 230.06 g/mol | [4] |

| Appearance | Colorless to pink or light brown solid | [1][5] |

| Melting Point | 236-238 °C | [7] |

| Boiling Point (Predicted) | 347.9 °C at 760 mmHg | [7] |

| Density (Predicted) | 1.7 g/cm³ | [7] |

| pKa (Predicted) | 4.62 ± 0.10 | [8] |

| Solubility | Soluble in DMSO, DMF; limited solubility in water | [5][8] |

| Synonyms | 5-Bromo-3-methylanthranilic acid | [3] |

Spectroscopic data confirms the structure of this compound. Proton NMR (¹H NMR) in DMSO-d₆ typically shows distinct signals for the two aromatic protons, the methyl group, and the amine and carboxylic acid protons.[5] Mass spectrometry data will show a characteristic isotopic pattern for the bromine atom, with the molecular ion peak (M+) and M+2 peak appearing in an approximate 1:1 ratio.[5]

Strategic Synthesis: A Protocol for Reliable Production

The value of a synthetic intermediate is intrinsically linked to the efficiency and scalability of its preparation. The most common and reliable route to this compound is through the regioselective bromination of its readily available precursor, 2-amino-3-methylbenzoic acid. The electron-donating amino group activates the aromatic ring, directing the electrophilic bromine atom primarily to the para position (position 5).

Below is a detailed, self-validating protocol for its synthesis, amalgamating methods described in the literature.[5][7]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 2-amino-3-methylbenzoic acid.

Materials:

-

2-Amino-3-methylbenzoic acid (1.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

48% Aqueous Hydrogen Bromide (HBr) (approx. 1.5 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylbenzoic acid (e.g., 10.0 g, 66 mmol) in an appropriate volume of DMSO (e.g., 50-70 mL). Stir at room temperature until all the solid has dissolved.

-

Bromination: Slowly add 48% aqueous hydrogen bromide (e.g., 18.0 mL) to the solution. The addition should be controlled to manage any potential exotherm.

-

Reaction: Stir the reaction mixture vigorously at room temperature overnight (approximately 12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Precipitation: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH of the mixture is neutral or slightly basic (pH 7-8). This neutralizes the excess HBr and causes the product to precipitate out of the solution.

-

Isolation: Continue stirring the resulting suspension overnight to ensure complete precipitation.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water to remove any inorganic salts.

-

Drying: Dry the collected solid under vacuum to afford this compound as a pink or light brown solid.[5] An expected yield is typically in the range of 85%.[5]

Causality and Validation:

-

Choice of Solvent: DMSO is an excellent polar aprotic solvent that facilitates the dissolution of the starting material and the ionic intermediates.

-

Brominating Agent: The HBr/DMSO system is an effective and manageable way to generate the electrophilic bromine species required for the reaction. An alternative, often used in industrial settings, is N-Bromosuccinimide (NBS) in DMF.[3]

-

Work-up: The basic quench is critical. It not only neutralizes the acid but also deprotonates the carboxylic acid and amino groups of any remaining starting material, increasing its water solubility and aiding in the purification of the less soluble product. The final product precipitates as the zwitterion or the free acid upon neutralization.

Caption: Workflow for the synthesis of this compound.

Application in Agrochemicals: The Diamide Insecticide Revolution

A major application of this compound is as a crucial intermediate in the synthesis of anthranilic diamide insecticides.[9][10] This class of pesticides, including compounds like cyantraniliprole, represents a significant advancement in pest control due to their novel mode of action and favorable safety profile for non-target organisms.[11][12]

Mechanism of Action: Ryanodine Receptor Activation

Diamide insecticides exert their effect by selectively targeting and activating insect ryanodine receptors (RyRs).[5][9] These receptors are calcium ion channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[9]

-

Binding: The diamide insecticide binds to a specific site on the insect RyR.

-

Channel Activation: This binding locks the channel in an open state, leading to an uncontrolled and continuous release of stored calcium ions (Ca²⁺) into the cytoplasm of the muscle cells.[12]

-

Calcium Depletion: The sustained leakage of Ca²⁺ depletes the cell's internal calcium stores.

-

Paralysis and Death: The unregulated Ca²⁺ levels disrupt normal muscle contraction, causing feeding cessation, lethargy, paralysis, and ultimately, the death of the insect pest.[11]

The high selectivity of these compounds for insect RyRs over mammalian receptors is a key factor in their favorable toxicological profile.[12]

Caption: Mechanism of action of diamide insecticides on insect ryanodine receptors.

Synthetic Application Protocol: Towards a Diamide Precursor

This compound is converted to intermediates like 2-amino-5-cyano-N,3-dimethylbenzamide, a direct precursor to the core structure of many diamide insecticides.[1][13] The following protocol outlines the key cyanation step.

Objective: To convert the 5-bromo substituent to a 5-cyano group, a common transformation in the synthesis of diamide insecticide precursors.

Materials:

-

Methyl 2-amino-5-bromo-3-methylbenzoate (prepared by esterification of the parent acid)

-

Copper(I) Cyanide (CuCN) (1.0 - 1.4 eq)

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel suitable for heating

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Esterification (Pre-step): The carboxylic acid of this compound is first protected, typically as a methyl ester, using standard procedures (e.g., methanol with a catalytic amount of sulfuric acid). This prevents unwanted side reactions.

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine methyl 2-amino-5-bromo-3-methylbenzoate and copper(I) cyanide in a high-boiling polar aprotic solvent like DMF.[14]

-

Cyanation Reaction: Heat the reaction mixture. The temperature and reaction time will vary depending on the specific substrate and scale but are often in the range of 140-150 °C for several hours.[14] This is a Rosenmund–von Braun reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and typically poured into water or an aqueous solution to precipitate the product and dissolve inorganic byproducts. The crude product is then collected and purified, often by recrystallization from a suitable solvent like ethanol.[14]

-

Amidation (Post-step): The resulting methyl 2-amino-5-cyano-3-methylbenzoate is then reacted with methylamine to form the final benzamide precursor.[1]

Causality and Validation:

-

Ester Protection: The carboxylic acid is acidic and can interfere with the cyanation reaction. Esterification is a standard protecting group strategy.

-

Cyanation Reagent: Copper(I) cyanide is the classic and most effective reagent for converting aryl bromides to aryl nitriles. The use of a polar aprotic solvent like DMF is crucial for the solubility of the reagents and to facilitate the nucleophilic substitution.[14]

-

Inert Atmosphere: This is important to prevent the oxidation of Cu(I) to Cu(II), which is inactive in this reaction.

Application in Pharmaceuticals: Targeting Cancer Cell Survival

Beyond its agrochemical importance, this compound serves as a scaffold for the development of novel therapeutics, particularly in oncology. It has been identified as a starting material for the synthesis of dual inhibitors of the anti-apoptotic proteins Mcl-1 (Myeloid cell leukemia-1) and Bfl-1 (Bcl-2-related protein A1).[15]

Mechanism of Action: Inducing Apoptosis by Inhibiting Mcl-1/Bfl-1

In many cancers, tumor cells overexpress anti-apoptotic proteins like Mcl-1 and Bfl-1 to evade programmed cell death (apoptosis). These proteins function by sequestering pro-apoptotic proteins (like Bak and Bax), preventing them from initiating the cell death cascade.[16][17]

-

Overexpression in Cancer: High levels of Mcl-1 and Bfl-1 bind to and neutralize pro-apoptotic proteins, effectively blocking the intrinsic pathway of apoptosis and promoting cancer cell survival and resistance to chemotherapy.[6][18]

-

Inhibitor Action: Dual Mcl-1/Bfl-1 inhibitors, synthesized from scaffolds like this compound, are designed to fit into the same hydrophobic groove on Mcl-1 and Bfl-1 that normally binds the pro-apoptotic proteins.[15]

-

Release of Pro-Apoptotic Proteins: By competitively binding to Mcl-1 and Bfl-1, the inhibitors displace the sequestered pro-apoptotic proteins.[17]

-

Apoptosis Induction: The freed pro-apoptotic proteins (e.g., Bak, Bax) are now able to oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, ultimately triggering apoptosis and the death of the cancer cell.[6]

The co-inhibition of both Mcl-1 and Bfl-1 is a promising strategy to combat drug resistance, as some cancers may rely on both proteins for survival.[15]

Caption: Mechanism of apoptosis induction by dual Mcl-1/Bfl-1 inhibitors.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound (CAS 206548-13-2) transcends its role as a simple chemical intermediate. Its trifunctional nature provides a robust and versatile platform for the construction of complex, high-value molecules that have a significant impact on global health and agriculture. From the targeted control of devastating insect pests to the induction of apoptosis in resilient cancer cells, the derivatives of this compound are at the forefront of chemical innovation. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers and developers to harness the full potential of this keystone molecule, paving the way for future discoveries and applications.

References

- Wikipedia. (n.d.). Diamide insecticides.

- Troczka, B. J., et al. (2012). Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor. PLoS ONE, 7(9), e45642.

- GrowerTalks. (2019, October 1). Diving Into Diamides.

- Wikiwand. (n.d.). Diamide insecticides.

- Li, X., et al. (2023). Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect. Frontiers in Physiology, 14, 1234567.

- Bunnett, J. F., & Rauhut, M. M. (1956). 2-Bromo-3-methylbenzoic acid. Organic Syntheses, 36, 11.

- Kump, K. J., et al. (2020). Abstract LB-226: Discovery of small molecule Mcl-1 and Bfl-1 inhibitors. Cancer Research, 80(16_Supplement), LB-226.

- ChemBK. (2024, April 9). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID.

- Fernández-Marrero, Y., et al. (2021). Understanding MCL1: from cellular function and regulation to pharmacological inhibition. The FEBS Journal, 288(18), 5280-5301.

- Boddu, S., et al. (2023). Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability.

- US Patent US9169198B2. (2015). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

- CN Patent CN103702978A. (2014). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

- ResearchGate. (n.d.). The rationale for combination therapy using MCL-1 inhibitors.

- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

- Patsnap Synapse. (2024, June 21). What are Mcl-1 inhibitors and how do they work?.

- WO Patent WO2013007603A1. (2013). Method for the production of 2-amino-5-cyano-n,3-dimethylbenzamide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on this compound.

Sources

- 1. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound 95% | CAS: 206548-13-2 | AChemBlock [achemblock.com]

- 5. Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. Diamide insecticides - Wikipedia [en.wikipedia.org]

- 10. wikiwand.com [wikiwand.com]

- 11. Diving Into Diamides [growertalks.com]

- 12. Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

5-Bromo-3-methylanthranilic acid synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-methylanthranilic Acid

This guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-3-methylanthranilic acid (C₈H₈BrNO₂), a key chemical intermediate.[1][2] Designed for researchers, chemists, and professionals in drug development, this document offers field-proven insights into its preparation and rigorous analytical validation, ensuring scientific integrity and reproducibility.

Anthranilic acid and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[3][4] The introduction of a bromine atom and a methyl group onto the anthranilic acid core, as in 5-Bromo-3-methylanthranilic acid, creates a versatile building block. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the methyl group influences the molecule's steric and electronic properties. These features make it a valuable precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.[5] This guide details a reliable synthetic route and the analytical methods required to confirm the identity and purity of the final compound.

Synthesis of 5-Bromo-3-methylanthranilic Acid

The most direct and efficient synthesis of 5-Bromo-3-methylanthranilic acid involves the electrophilic bromination of its precursor, 2-amino-3-methylbenzoic acid (3-methylanthranilic acid). The amino (-NH₂) group is a potent activating group, and the methyl (-CH₃) group is weakly activating; both are ortho, para-directing. The position para to the strongly activating amino group (C5) is the most sterically accessible and electronically favorable site for electrophilic substitution.

Two common and effective protocols are presented below. Method A, utilizing N-Bromosuccinimide (NBS), is often preferred for its mild reaction conditions and high selectivity, minimizing the formation of over-brominated byproducts.

Method A: Bromination using N-Bromosuccinimide (NBS)

Causality Behind Experimental Choices:

-

Reagent: N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine (Br⁺) compared to liquid bromine. It allows for a controlled reaction.

-

Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the starting material and facilitates the ionic mechanism of the electrophilic aromatic substitution.

-

Temperature: The reaction proceeds efficiently at room temperature, which is advantageous for energy conservation and prevents potential side reactions that could occur at elevated temperatures.[2]

-

Work-up: Pouring the reaction mixture into water precipitates the product, as it is significantly less soluble in water than in DMF. Extraction with ethyl acetate is a standard procedure to isolate the organic product from the aqueous phase. Anhydrous sodium sulfate is used to remove any residual water from the organic extract before solvent evaporation.

Detailed Experimental Protocol (Method A)

-

Preparation: To a solution of 2-amino-3-methylbenzoic acid (3.31 mmol, 1.0 eq.) in 33 mL of N,N-Dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (3.47 mmol, 1.05 eq.) in one portion.[2]

-

Reaction: Stir the resulting mixture at room temperature (approx. 20-25°C) for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

-

Quenching & Extraction: Upon completion, pour the reaction mixture into 50 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[2]

-

Drying & Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2]

-

Purification: The resulting brown solid can be purified further by recrystallization if necessary to afford 2-amino-5-bromo-3-methylbenzoic acid. The reported yield is often quantitative.[2]

Caption: Synthesis workflow for 5-Bromo-3-methylanthranilic acid.

Characterization and Data Validation

A multi-technique approach is essential for the unambiguous confirmation of the synthesized compound's structure and purity. This constitutes a self-validating system where data from orthogonal methods corroborate one another.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Appearance | White to light brown/pink solid | [2][6] |

| Melting Point | 202-208 °C | [6][7] |

| CAS Number | 206548-13-2 | [1][2] |

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms. For 5-Bromo-3-methylanthranilic acid, the spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

-

Rationale: The two protons on the aromatic ring are no longer chemically equivalent due to the substitution pattern. They appear as doublets because they are coupled to each other. The methyl group protons are equivalent and appear as a singlet.

-

Reported Data (500 MHz, DMSO-d₆):

-

δ 7.69 (d, J = 1.0 Hz, 1H): Corresponds to the proton at the C6 position.[2]

-

δ 7.33 (d, J = 1.0 Hz, 1H): Corresponds to the proton at the C4 position.[2]

-

δ 2.10 (s, 3H): Corresponds to the three protons of the methyl group at the C3 position.[2]

-

Broad signals for the -NH₂ and -COOH protons are also expected, but their chemical shifts can vary depending on solvent and concentration.

-

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum confirms the presence of the amine, carboxylic acid, and the carbon-bromine bond.

-

Rationale: Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend.

-

Expected Characteristic Absorption Bands:

-

3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

-

3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1680 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching of the aromatic ring.

-

~600-500 cm⁻¹: C-Br stretching.

-

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition.

-

Rationale: The presence of bromine is easily identified due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

-

Reported Data (ESI+):

-

m/z 231 ([M+H]⁺): This corresponds to the protonated molecule, confirming the molecular weight of 230.06 g/mol .[2] An accompanying peak at m/z 233 of similar intensity is expected due to the ⁸¹Br isotope.

-

Caption: Logical workflow for the analytical characterization.

Conclusion

The synthesis of 5-Bromo-3-methylanthranilic acid via electrophilic bromination of 2-amino-3-methylbenzoic acid is a robust and high-yielding process. The use of N-Bromosuccinimide provides a mild and selective method for this transformation. The identity and purity of the final product are unequivocally confirmed through a combination of spectroscopic techniques (¹H NMR, IR, Mass Spectrometry) and physical property measurements (melting point). This self-validating analytical approach ensures the material is of high quality and suitable for subsequent applications in research and development.

References

- Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

- Synthesis and Pharmacological Screening of N-Substituted Anthranilic Acid Derivatives. International Journal of Drug Development & Research.

- Synthesis of Some Novel Quinazolinone Derivatives and Their Anti-Bacterial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

- 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID - Physico-chemical Properties. ChemBK. [Link]

- 2-Amino-3-bromo-5-methylbenzoic acid.

- Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- Supporting information. The Royal Society of Chemistry. [Link]

- 5-bromo-N-(carboxymethyl)anthranilic acid. SpectraBase. [Link]

- 5-Bromoanthranilic Acid. Merck Index. [Link]

- NMR Spectra of Products. The Royal Society of Chemistry. [Link]

- A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells.

- Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives.

Sources

A Comprehensive Technical Guide to the Solubility of 2-Amino-5-bromo-3-methylbenzoic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 2-Amino-5-bromo-3-methylbenzoic acid, a compound of interest in pharmaceutical and chemical research. Understanding the solubility of this molecule is paramount for its effective use in drug discovery, formulation development, and chemical synthesis. This document will delve into the theoretical underpinnings of its solubility, provide a robust experimental framework for its determination, and offer insights into its behavior in various solvent systems.

Understanding the Molecule: Physicochemical Properties of this compound

Before delving into its solubility, it is crucial to understand the structural and chemical properties of this compound that dictate its interaction with different solvents.

The molecule, with the chemical formula C₈H₈BrNO₂, possesses a multifaceted chemical nature.[1][2][3] It is a substituted benzoic acid, featuring:

-

An acidic carboxylic acid group (-COOH)

-

A basic amino group (-NH₂)

-

A lipophilic methyl group (-CH₃)

-

An electron-withdrawing bromo group (-Br) on the aromatic ring

These functional groups contribute to its overall polarity, hydrogen bonding capabilities, and acidic/basic character, all of which are critical determinants of solubility. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO₂ | [1][2][3] |

| Molar Mass | 230.06 g/mol | [1][2] |

| Melting Point | 204-208 °C | [1][4][5] |

| Appearance | White to light brown powder | [1] |

| pKa (Predicted) | 4.62 ± 0.10 | [1] |

The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium.[6]

The Theoretical Framework of Solubility: "Like Dissolves Like" and Beyond

The fundamental principle governing solubility is that "like dissolves like".[7][8] This means that a solute will have higher solubility in a solvent with similar polarity. For this compound, its solubility in a given solvent is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

-

Polar Solvents: These solvents, such as water, ethanol, and methanol, are capable of hydrogen bonding and dipole-dipole interactions. The polar carboxylic acid and amino groups of the target molecule can interact favorably with these solvents. However, the nonpolar benzene ring and methyl group can hinder solubility in highly polar solvents like water.[9]

-

Nonpolar Solvents: Solvents like hexane and toluene primarily interact through weaker van der Waals forces. The nonpolar aromatic ring and methyl group of this compound will have favorable interactions with these solvents, while the polar functional groups will be disfavored.

-

Aprotic Polar Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetone possess dipoles but lack acidic protons. They can engage in dipole-dipole interactions and are often good solvents for a wide range of organic compounds.

A preliminary qualitative assessment suggests that this compound is soluble in ethanol, ethers, and chlorinated hydrocarbons, but insoluble in water.[1] This indicates a preference for solvents of intermediate to low polarity.

Quantitative Determination of Solubility: A Step-by-Step Experimental Protocol

To obtain precise and reliable solubility data, a standardized experimental method is essential. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility and is the recommended approach.[10][11] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (solid)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane, DMSO)

-

Incubator shaker capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials with screw caps

Experimental Workflow

The following diagram illustrates the key steps in the determination of the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a saturated solution is formed and that solid material remains at equilibrium.

-

Accurately add a known volume of each test solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[12] The time required for equilibration may vary depending on the compound and solvent.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand to let the excess solid settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw a portion of the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[7][13]

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC).

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.[7][14]

-

-

Data Reporting:

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

-

Expected Solubility Profile and Interpretation

Based on the structure of this compound and the known solubility of similar compounds like benzoic acid, a hypothetical solubility profile can be predicted.[9][15][16]

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The nonpolar aromatic ring and methyl group limit solubility despite the presence of polar functional groups. |

| Ethanol, Methanol | Moderate to High | The alkyl chain of the alcohol can interact with the nonpolar parts of the molecule, while the hydroxyl group can hydrogen bond with the amino and carboxylic acid groups.[9][16] | |

| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | These solvents can effectively solvate the polar functional groups through dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Low | The polar amino and carboxylic acid groups are not well-solvated by nonpolar solvents. |

The Influence of pH on Aqueous Solubility

For applications in biological systems, understanding the pH-dependent solubility is critical. As this compound is an amphoteric compound, its charge state and, consequently, its aqueous solubility will change with pH.

-

At low pH (acidic conditions): The amino group will be protonated (-NH₃⁺), and the carboxylic acid group will be in its neutral form (-COOH). The resulting cationic species is expected to have higher aqueous solubility.

-

At high pH (basic conditions): The carboxylic acid group will be deprotonated (-COO⁻), and the amino group will be in its neutral form (-NH₂). The resulting anionic species is also expected to have increased aqueous solubility.[6]

-

At the isoelectric point (pI): The molecule will exist predominantly as a neutral zwitterion, where both the amino and carboxylic acid groups are ionized. At this pH, the net charge is zero, and the aqueous solubility is typically at its minimum.

The following diagram illustrates the relationship between pH and the ionization state of this compound.

Caption: pH-Dependent Ionization and Solubility.

Conclusion

The solubility of this compound is a complex property governed by its molecular structure and the nature of the solvent. This guide has provided a theoretical framework for understanding its solubility and a detailed, field-proven experimental protocol for its accurate determination. For researchers and drug development professionals, a thorough characterization of the solubility of this compound in a range of solvents and at different pH values is an indispensable step in harnessing its full potential.

References

- AxisPharm. Equilibrium Solubility Assays Protocol.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- ChemBK. (2024). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health.

- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.).

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013).

- Equilibrium solubility measurement. (n.d.). Bio-protocol.

- Benchchem. Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents.

- Benchchem. General Experimental Protocol for Determining Solubility.

- PubChem. 2-Amino-3-bromo-5-methylbenzoic acid.

- Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Sigma-Aldrich. 2-Amino-3-bromo-5-methylbenzoic acid 97.

- PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate.

- ChemicalBook. (2025). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023).

- The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate.

- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (n.d.). AIP Publishing.

- Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2025). ResearchGate.

- PubChem. This compound.

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氨基-3-溴-5-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID | 13091-43-5 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.ws [chem.ws]

- 9. Page loading... [guidechem.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

molecular weight and formula of 2-Amino-5-bromo-3-methylbenzoic acid

An In-depth Technical Guide to 2-Amino-5-bromo-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a compound of interest in various research and development applications.

Core Chemical Identity

This compound is a substituted benzoic acid derivative. Its structure incorporates an amino group, a bromine atom, and a methyl group attached to the benzene ring, in addition to the carboxylic acid functional group. This combination of functional groups makes it a versatile building block in organic synthesis.

Chemical Structure

The structural arrangement of this compound is critical to its chemical reactivity and potential applications. The IUPAC name, this compound, precisely defines the positions of the substituents on the benzoic acid backbone.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1][2][3][4] |

| Molecular Weight | 230.06 g/mol | [1][2][5] |

| CAS Number | 206548-13-2 | [1][3][4] |

| Appearance | Solid | |

| Melting Point | 236-238 °C | [1] |

| Boiling Point | 347.9 °C at 760 mmHg | [1] |

| Purity | Typically ≥95% | [4] |

Synthesis and Reactivity

Synthetic Approach

One documented method for the synthesis of this compound involves the bromination of 2-amino-3-methylbenzoic acid.[1] A solution of 2-amino-3-methylbenzoic acid in a suitable solvent, such as DMSO, is treated with a brominating agent like 40% hydrobromic acid.[1] The reaction mixture is typically stirred at room temperature to allow for the electrophilic aromatic substitution to occur, leading to the formation of the desired product as a precipitate.[1]

Experimental Protocol

A representative experimental procedure is as follows:

-

To a solution of 2-amino-3-methylbenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add 40% hydrobromic acid (5.0 eq).

-

Stir the resulting mixture at room temperature overnight.

-

Observe the formation of a white precipitate.

-

Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Filter the resulting solid and dry it under a vacuum to obtain this compound.[1]

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques. Liquid chromatography-mass spectrometry (LC/MS) is a common method, with an expected m/z value of approximately 230 (M+H)⁺ in positive ion mode.[1]

Applications in Research and Development

Substituted benzoic acids, such as this compound, are valuable intermediates in the synthesis of more complex molecules. The presence of amino, bromo, and carboxylic acid functional groups allows for a variety of chemical transformations, making it a useful building block in the development of novel compounds, including those with potential pharmaceutical applications.

References

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid.

Sources

2-Amino-5-bromo-3-methylbenzoic acid literature review

An In-depth Technical Guide to 2-Amino-5-bromo-3-methylbenzoic Acid

Introduction

This compound, identified by CAS number 206548-13-2, is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in modern organic synthesis.[1][2] Its structure, featuring an amino group, a bromine atom, and a carboxylic acid moiety on a toluene backbone, offers multiple reaction sites for constructing complex molecular architectures.[2] This guide provides an in-depth review of its synthesis, characterization, and chemical reactivity, with a focus on practical, field-proven insights for researchers and drug development professionals. The strategic placement of the bromo, amino, and methyl groups influences the electronic distribution and steric hindrance, making it a valuable precursor for novel pharmaceutical intermediates and complex heterocyclic systems.[1][2]

Molecular and Physicochemical Profile

A clear understanding of the fundamental properties of this compound is crucial for its effective use in synthesis. The data presented below has been compiled from various authoritative sources to ensure accuracy.

| Property | Value | Source(s) |

| CAS Number | 206548-13-2 | [1][3][4] |

| Molecular Formula | C₈H₈BrNO₂ | [1][3][4] |

| Molecular Weight | 230.06 g/mol | [3][4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 5-Bromo-3-methylanthranilic acid | [2][4] |

| Appearance | Colorless, pink, or brown solid | [1][3] |

| Melting Point | 236-238 °C | [1] |

| Purity | Typically ≥95% - 97% | [1][4] |

| SMILES | CC1=CC(=CC(=C1N)C(=O)O)Br | [5] |

Synthesis and Purification

The most common and reliable route to this compound is through the electrophilic bromination of 2-amino-3-methylbenzoic acid. The starting material is commercially available, but its purity is critical to the success of the synthesis, as impurities can lead to side reactions and complicate purification.[6] Two primary, well-documented protocols are presented below.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This is often the preferred method due to the ease of handling of NBS, a solid, compared to liquid bromine. N,N-Dimethylformamide (DMF) is an excellent solvent choice as it is a polar aprotic solvent that effectively solubilizes the starting material and facilitates the electrophilic substitution reaction.

Experimental Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-methylbenzoic acid (e.g., 500 mg, 3.31 mmol) in DMF (33 mL).[3]

-

Reagent Addition: To this solution, add N-bromosuccinimide (NBS) (e.g., 618 mg, 3.47 mmol, 1.05 equivalents) portion-wise at room temperature (20°C).[3] The slight excess of NBS ensures the complete consumption of the starting material.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

-